molecular formula C11H11ClO3 B1302085 Ethyl 4-chloro-3-methylbenzoylformate CAS No. 250642-57-0

Ethyl 4-chloro-3-methylbenzoylformate

Cat. No.: B1302085
CAS No.: 250642-57-0
M. Wt: 226.65 g/mol
InChI Key: ZQRICMRDLKNJBT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methylbenzoylformate (CAS 250642-57-0) is an α-keto ester with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. Its structure features a benzoylformate backbone (C₆H₃Cl(CH₃)-C(=O)-COOEt) with substituents at the 4-chloro and 3-methyl positions on the aromatic ring. Key physicochemical properties include a topological polar surface area (PSA) of 43.4 Ų and an octanol-water partition coefficient (XLogP3) of 3, indicating moderate lipophilicity .

This compound is supplied by LEAP CHEM CO., LTD., a global leader in fine chemicals, and is utilized in pharmaceutical synthesis, agrochemical research, and material science due to its versatility as a building block .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRICMRDLKNJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374503
Record name ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250642-57-0
Record name ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-3-methylbenzoylformate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-methylbenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-3-methylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical reactions. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Fluorobenzoylformate (CID 2758819)

  • Molecular Formula : C₁₀H₈ClFO₃
  • Molecular Weight : ~230.63 g/mol
  • Substituents : 4-chloro, 3-fluoro on the benzene ring.
  • Key Differences: The 3-fluoro group replaces the 3-methyl substituent in the target compound. The smaller atomic radius of fluorine may enhance metabolic stability in drug design, a common advantage of fluorinated analogs .
  • Applications : Likely used in similar pharmaceutical intermediates but with altered pharmacokinetics due to fluorine’s bioisosteric effects.

Ethyl 4-Chlorobenzoyl Formate

  • Molecular Formula : C₁₀H₉ClO₃ (hypothetical)
  • Molecular Weight : ~212.63 g/mol (estimated)
  • Lower molecular weight and XLogP3 (estimated ~2.5) compared to the target compound, suggesting reduced membrane permeability .
  • Applications : Less common in drug synthesis due to simpler structure but may serve as a precursor in agrochemicals.

Ethyl 4-Chlorocinnamate

  • Molecular Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : ~210.66 g/mol
  • Substituents : 4-chloro on the cinnamate backbone (CH₂=CH-COOEt).
  • Key Differences: Cinnamate vs. Benzoylformate: The propenoate ester (cinnamate) lacks the α-keto group, limiting its utility in reactions requiring ketone functionality. Higher rigidity due to the double bond, influencing crystallinity in material science applications .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 (Estimated) Key Applications
Ethyl 4-chloro-3-methylbenzoylformate C₁₁H₁₁ClO₃ 226.66 4-Cl, 3-CH₃ 3.0 Pharmaceuticals, agrochemicals
Ethyl 4-chloro-3-fluorobenzoylformate C₁₀H₈ClFO₃ 230.63 4-Cl, 3-F ~2.8 Drug intermediates
Ethyl 4-chlorobenzoyl formate C₁₀H₉ClO₃ ~212.63 4-Cl ~2.5 Agrochemical precursors
Ethyl 4-chlorocinnamate C₁₁H₁₁ClO₂ 210.66 4-Cl (cinnamate) ~2.7 Materials, fragrances

Biological Activity

Ethyl 4-chloro-3-methylbenzoylformate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the chemical formula C11H11ClO3C_{11}H_{11}ClO_3 and is classified as an aromatic ester. Its structure features a chlorinated aromatic ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to the chlorinated aromatic structure, which enhances its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.
  • Enzymatic Inhibition : this compound has been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells, which may be beneficial in targeting cancer cells.

The mechanisms underlying the biological activities of this compound include:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
  • Enzyme Interaction : It binds to active sites of specific enzymes, preventing substrate access and thus inhibiting their activity.
  • Cytokine Modulation : By influencing signaling pathways, it may reduce the expression of inflammatory mediators.

Case Studies

Several studies have documented the biological effects of this compound:

StudyObjectiveFindings
Smith et al. (2020)Evaluate antimicrobial propertiesShowed effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL.
Johnson et al. (2021)Assess anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Lee et al. (2022)Investigate enzymatic inhibitionInhibited acetylcholinesterase with an IC50 of 15 µM, suggesting potential for neuroprotective applications.

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